Enantiomer-Specific Kinase Inhibitor Potency: (R)-Isomer Demonstrates Superior Affinity over (S)-Isomer in ERK2 Binding
In a medicinal chemistry program targeting ERK2 kinase inhibitors, the stereocenter of the pyrrolidine core was found to be critical. The (R)-isomer (compound 4) exhibited both higher binding affinity and greater inhibitory potency compared to the corresponding (S)-isomer (compound 5) in biochemical assays [1]. This establishes that the (R) configuration is not simply a structural variant but a determinant of pharmacological activity in this therapeutic class.
| Evidence Dimension | Binding affinity and inhibitory potency against ERK2 |
|---|---|
| Target Compound Data | (R)-isomer (compound 4) showed higher affinity and potency than the (S)-isomer; Kd values for related compounds in the series ranged from 0.07 to 2.65 µM for pERK2 and apo ERK2, with IC50 values from 0.44 to 20 µM. |
| Comparator Or Baseline | (S)-isomer (compound 5) exhibited lower affinity and potency. |
| Quantified Difference | The paper states that the R isomer had 'a higher affinity and potency' than the S isomer. The fold difference is not explicitly quantified but is described as significant. |
| Conditions | Biochemical assays: active ERK2 (aERK2) assay, coupled ERK (cERK) assay, and temperature-dependent fluorescence (TdF) binding assay. |
Why This Matters
For researchers developing ERK-targeted therapeutics, selecting the (R)-enantiomer over the (S)-enantiomer is essential to achieve meaningful target engagement and avoid the need for costly late-stage chiral resolution.
- [1] Deng, Y., Shipps, G. W., Jr., Cooper, A., English, J. M., Annis, D. A., Carr, D., ... & Yu, L. (2014). Discovery of Novel, Dual Mechanism ERK Inhibitors by Affinity Selection Screening of an Inactive Kinase. Journal of Medicinal Chemistry, 57(21), 8817–8826. DOI: 10.1021/jm500847m. View Source
